

An In-Depth Technical Guide to the Structural Elucidation of 2-Acetoxyacinnamic Acid

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Compound of Interest

Compound Name: 2-Acetoxyacinnamic acid

CAS No.: 16189-10-9

Cat. No.: B1144210

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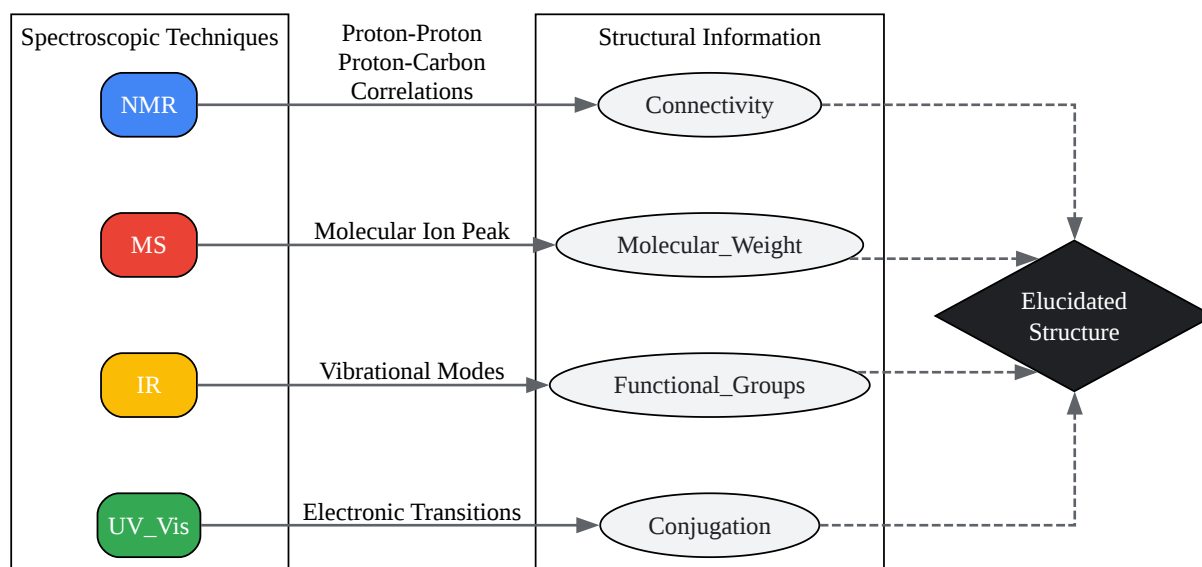
Introduction: The Significance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that are of significant interest to researchers in the fields of pharmaceuticals, materials science, and organic synthesis. Their diverse biological activities, including anti-inflammatory and antimicrobial properties, make them valuable scaffolds in drug discovery. **2-Acetoxyacinnamic acid**, an acetylated derivative of 2-hydroxyacinnamic acid, serves as a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its molecular structure is paramount for predicting its chemical reactivity, understanding its biological function, and ensuring quality control in its synthesis and application.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of **2-acetoxyacinnamic acid**. We will delve into the core spectroscopic techniques that, when used in concert, provide an unambiguous confirmation of its chemical structure, including its stereochemistry. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical methodologies.

A Multi-Technique Approach to Structural Verification

The definitive confirmation of a molecule's structure is rarely achieved through a single analytical method. Instead, a synergistic approach, leveraging the strengths of various spectroscopic techniques, is employed. For **2-acetoxycinnamic acid**, our investigation will be built upon the foundational pillars of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and self-validating conclusion.



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Caption: Workflow for the structural elucidation of **2-acetoxycinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map out the carbon-hydrogen framework of **2-acetoxycinnamic acid**.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For **2-acetoxycinnamic acid**, we anticipate a spectrum revealing distinct signals for the aromatic, vinylic, acetyl, and carboxylic acid protons.

Predicted ^1H NMR Data for 2-Acetoxycinnamic Acid

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|--------------------------------------|--|---------------|-------------|---------------------------|
| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet | 1H | - |
| Vinylic Proton (α to COOH) | ~6.5 | Doublet | 1H | ~16.0 |
| Vinylic Proton (β to COOH) | ~7.8 | Doublet | 1H | ~16.0 |
| Aromatic Protons | ~7.2 - 7.6 | Multiplet | 4H | - |
| Acetyl Protons (-COCH ₃) | ~2.3 | Singlet | 3H | - |

The large coupling constant (~16.0 Hz) between the two vinylic protons is a strong indicator of a trans configuration of the double bond.^[1] The complex multiplet in the aromatic region arises from the ortho-substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), we can distinguish between methyl (-CH₃), methylene (-CH₂-), methine (-CH-), and quaternary carbons.

Predicted ¹³C NMR Data for **2-Acetoxyacinnamic Acid**

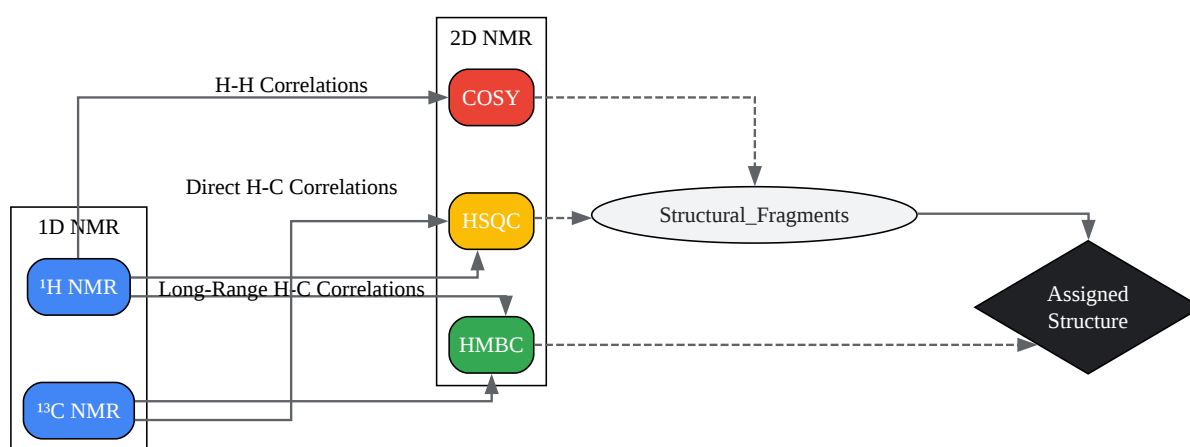
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|----------------------------|-----------------------------------|
| Carboxylic Acid Carbonyl | ~168 |
| Acetyl Carbonyl | ~169 |
| Vinylic Carbon (α to COOH) | ~120 |
| Vinylic Carbon (β to COOH) | ~140 |
| Aromatic Carbons | ~124 - 150 |
| Acetyl Methyl Carbon | ~21 |

2D NMR Spectroscopy: Unraveling Complex Connectivity

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to trace the connectivity between adjacent protons. For **2-acetoxyacinnamic acid**, we would expect to see correlations between the two vinylic protons and within the aromatic spin system.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra.

- **HMBC (Heteronuclear Multiple Bond Correlation):** This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, we would expect to see a correlation between the acetyl protons and the acetyl carbonyl carbon, as well as between the vinylic protons and the aromatic ring carbons.



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Caption: Interplay of 1D and 2D NMR techniques for structural assignment.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. For **2-acetoxycinnamic acid** ($C_{11}H_{10}O_4$), the expected exact mass is 206.0579 g/mol .

Fragmentation Analysis

Upon ionization in the mass spectrometer, **2-acetoxycinnamic acid** will fragment in a predictable manner. Key fragmentation pathways for cinnamic acid derivatives often involve the loss of small, stable molecules.

Predicted Fragmentation Pattern for **2-Acetoxycinnamic Acid**

| Fragment Ion (m/z) | Proposed Loss |
|--------------------|---|
| 164 | Loss of ketene ($CH_2=C=O$) from the acetyl group |
| 147 | Loss of the entire acetoxy group |
| 119 | Subsequent loss of carbon monoxide (CO) |
| 91 | Formation of the tropylium ion |

Analyzing these fragments helps to confirm the presence of the acetoxy and carboxylic acid functional groups and the overall cinnamic acid scaffold.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands for **2-Acetoxycinnamic Acid**

| Functional Group | Wavenumber (cm ⁻¹) | Description |
|---------------------------|--------------------------------|--|
| Carboxylic Acid O-H | 2500-3300 | Very broad band due to hydrogen bonding.[2][3] |
| Ester C=O | ~1760 | Strong, sharp absorption. |
| Carboxylic Acid C=O | ~1700 | Strong, sharp absorption, conjugated.[3] |
| C=C (alkene and aromatic) | 1600-1650 | Medium intensity absorptions. [3] |
| C-O (ester and acid) | 1000-1300 | Strong absorptions. |

The presence of two distinct carbonyl absorptions is a key diagnostic feature for **2-acetoxycinnamic acid**, confirming the presence of both the ester and carboxylic acid functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **2-acetoxycinnamic acid**, the extended system of conjugation, encompassing the benzene ring, the alkene double bond, and the carbonyl group of the carboxylic acid, will result in a characteristic UV absorption spectrum. We would expect to observe a strong absorption band (λ_{max}) in the range of 270-300 nm, corresponding to a $\pi \rightarrow \pi^*$ transition. This confirms the presence of the conjugated system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-acetoxycinnamic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
- **Data Acquisition:** Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Data Processing:** Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Integrate the ^1H signals, determine coupling constants, and assign all proton and carbon signals using the combination of 1D and 2D spectra.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **2-acetoxycinnamic acid** (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire a full scan mass spectrum in both positive and negative ion modes. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion.
- **Data Analysis:** Determine the exact mass of the molecular ion and propose elemental compositions for the parent and fragment ions.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid **2-acetoxycinnamic acid** directly onto the ATR crystal.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **2-acetoxycinnamic acid** in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
- **Data Acquisition:** Record the UV-Vis spectrum over a range of approximately 200-400 nm.
- **Data Analysis:** Determine the wavelength of maximum absorbance (λ_{max}).

Safety and Handling

While a specific safety data sheet for **2-acetoxycinnamic acid** is not readily available, based on related compounds, the following precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Handling: Avoid inhalation of dust and contact with skin and eyes.[\[4\]](#)[\[5\]](#)[\[6\]](#) In case of contact, rinse thoroughly with water.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[\[1\]](#)[\[6\]](#)

Conclusion

The structural elucidation of **2-acetoxycinnamic acid** is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. ^1H and ^{13}C NMR, including 2D methods, provide the detailed carbon-hydrogen framework and stereochemistry. Mass spectrometry confirms the molecular weight and offers corroborating evidence of the molecular formula and key structural motifs through fragmentation analysis. IR spectroscopy provides a rapid confirmation of the essential functional groups, while UV-Vis spectroscopy verifies the presence of the extended conjugated system. By integrating the insights from each of these powerful analytical tools, we can achieve an unambiguous and confident assignment of the structure of **2-acetoxycinnamic acid**, a crucial step in its journey from a synthetic intermediate to a potentially valuable bioactive compound.

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